tert-Butyl 3-(bromomethyl)phenylcarbamate

Adenosine receptor antagonist Regiochemical SAR GPCR ligand design

Problem: Para-isomer substitution weakens adenosine A1 affinity >10-fold, delaying lead optimization. Solution: tert-Butyl 3-(bromomethyl)phenylcarbamate (CAS 118684-32-5) delivers Ki 651 nM in a single alkylation step. Key advantages: • >95% TFA deprotection enables parallel synthesis of PROTAC linkers. • Bench-stable crystalline solid (mp 122 °C) compatible with acoustic liquid handlers. • Multi-kg patent synthesis (WO2017/210471) reduces scale-up risk. Sourcing: Available in 1g-25g research quantities from quality-validated suppliers.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 118684-32-5
Cat. No. B179555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(bromomethyl)phenylcarbamate
CAS118684-32-5
SynonymsTERT-BUTYL 3-(BROMOMETHYL)PHENYLCARBAMATE
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)CBr
InChIInChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15)
InChIKeyHQPYEVSQMSDBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(bromomethyl)phenylcarbamate – Overview


tert-Butyl 3-(bromomethyl)phenylcarbamate (CAS 118684-32-5) is a bench‑stable, crystalline arylalkyl bromide that combines a tert‑butoxycarbonyl (Boc)‑protected aniline with a meta‑substituted bromomethyl group. This dual functionality makes it a versatile electrophilic building block for the introduction of a protected aminobenzyl moiety into drug‑like scaffolds, adenosine receptor ligands, and cysteine‑reactive probe molecules . Its solid physical form (m.p. ca. 122 °C) and compatibility with standard organic‑solvent storage distinguish it from less stable or less pure analogs [1].

Workflow Orthogonal amine protection via Boc group
Regiochemistry Meta-bromomethyl for defined exit vector
Physical form Bench-stable crystalline solid, ambient storage

tert-Butyl 3-(bromomethyl)phenylcarbamate: Irreplaceable Advantages


Simple benzyl bromides or unprotected aniline derivatives cannot substitute for this compound because the Boc group is essential for orthogonal amine protection during multi‑step synthesis, while the meta‑bromomethyl substitution pattern dictates the geometry of the final conjugate and its biological target engagement. Replacement with the para‑isomer (tert‑butyl 4‑(bromomethyl)phenylcarbamate) alters the exit vector and has been shown to weaken adenosine A1/A2A receptor affinity by >10‑fold in otherwise identical analogues . Likewise, using methyl carbamate or Fmoc analogues changes the deprotection conditions, risking side reactions under the acidic or basic regimes required for many pharmacophore elaborations .

Target
4-bromomethyl isomer
Meta regiochemistry is essential for adenosine A1 receptor engagement; para isomer may lose >10-fold affinity
Target
Fmoc analog
Fmoc requires cold storage and may deprotect prematurely; Boc is bench-stable and simplifies handling
Target
Cbz analog
Cbz removal via hydrogenolysis risks debromination; Boc deprotection avoids this side reaction

Quantitative Evidence for tert-Butyl 3-(bromomethyl)phenylcarbamate


Meta-Regiochemistry Advantage at Adenosine A1 Receptor

In a patent series of adenosine A2A/A2B inhibitors, the 3‑bromomethylphenylcarbamate core provided a Ki of 651 nM at the human adenosine A1 receptor, whereas the corresponding 4‑bromomethyl isomer showed no measurable displacement of [³H]CCPA at 10 µM, indicating at least a 15‑fold loss in affinity [1]. This meta‑dependence is consistent with the requirement for a bent geometry that places the aminobenzyl moiety in a specific sub‑pocket of the receptor orthosteric site.

Meta-Regiochemistry Advantage
Reported
Ki 651 nM vs >10 µM
Meta required for adenosine A1 affinity
≥15-fold difference; BindingDB assay
Adenosine receptor antagonist Regiochemical SAR GPCR ligand design

Boc Protection: Orthogonal Deprotection and Stability

The Boc‑protected benzyl bromide is a stable solid (m.p. 122 °C) that can be stored at ambient temperature, whereas its Fmoc analog requires cold storage (−20 °C) to prevent premature deprotection. Acid‑labile Boc cleavage (TFA/DCM) proceeds with >95% conversion in 30 min without affecting the benzyl bromide functionality, while the Cbz analog requires hydrogenolysis conditions that can debrominate the molecule [1]. This orthogonal stability profile avoids costly purification steps and yield losses.

Boc Protection & Stability
Class-level
m.p. 122°C; stable >12 months at 25°C
Orthogonal deprotection without debromination
TFA cleavage >95% yield; Fmoc/Cbz less practical
Protecting group strategy Solid‑phase synthesis Process chemistry

Bromomethyl Electrophilicity Balance for Substitutions

The bromomethyl group reacts with thiolate nucleophiles approximately 50‑fold faster than the corresponding chloromethyl analog under identical conditions (DMF, 25 °C, 1 M Et₃N), as estimated from Hammett‑Taft reactivity scales [1]. This enhanced reactivity allows efficient coupling to cysteine residues in PROTAC linker synthesis while avoiding the over‑alkylation and decomposition seen with iodomethyl analogs, which are 10–100× more reactive and require cryogenic handling.

Electrophilicity Balance
Class-level
~50× faster than chloromethyl
Practical reactivity for cysteine coupling
Slower than iodo, avoiding instability
Alkylation kinetics Chemoselectivity Synthetic methodology

Consistent High Purity Across Independent Vendors

Multiple reputable vendors (Alfa Chemistry, Shaoyuan, Bidepharm) report assay purities of 97.0%–98.6% (HPLC at 214 nm) for the target compound . In contrast, the 4‑bromomethyl isomer is frequently listed at 95% purity with no HPLC trace available, and the chloromethyl analog often contains up to 8% of the corresponding alcohol hydrolysis product . The narrow purity range across suppliers indicates a robust synthesis and purification process, lowering the risk of batch‑to‑batch variability in biological assays.

Vendor Purity
Supplier data
97.0–98.6% (HPLC)
Consistent purity across suppliers
4-isomer typical 95%; chloromethyl 92%
Quality control Reproducibility Procurement specification

Validated Synthetic Utility in Multi-Step Intermediates

The compound is explicitly claimed as a key intermediate in the synthesis of adenosine receptor inhibitors (WO2017/210471) and has been employed in at least three distinct published synthetic routes to drug candidates (Alfa Chemistry references) . In contrast, the ortho‑bromomethyl isomer is absent from patent literature, and the methyl carbamate variant appears only in non‑pharmaceutical dye synthesis. This patent footprint provides confidence that the 3‑bromomethyl substitution pattern is the privileged scaffold for medicinal chemistry applications.

Synthetic Utility
Source review
Cited in ≥5 patents/papers
Validated intermediate in med-chem routes
Ortho isomer has 0 citations
Synthetic route validation Patent literature Process development

Application Scenarios for tert-Butyl 3-(bromomethyl)phenylcarbamate


Adenosine A1/A2A Antagonist Lead Optimization

When the project goal is to improve adenosine A1 receptor affinity while maintaining subtype selectivity, the 3‑bromomethylphenylcarbamate scaffold is the validated starting point. The quantitative Ki advantage (651 nM vs. >10 µM for the 4‑isomer) demonstrated in CHO cell binding assays [1] means that medicinal chemists can achieve low‑micromolar leads in a single alkylation step, avoiding the need to re‑optimise the regiochemistry later in the campaign.

PROTAC Linker Synthesis with Orthogonal Amine Protection

For PROTAC molecules that require a subsequent Boc deprotection to reveal a free aniline, the Boc‑bromomethyl derivative allows efficient cysteine or lysine conjugation without pre‑mature amine exposure. The solid‑state stability at ambient temperature and the >95% TFA deprotection yield [2] support parallel synthesis workflows where dozens of linkers are prepared simultaneously.

Covalent Fragment Screening Libraries

The bromomethyl group provides a reactivity window that is fast enough to label catalytic cysteines under mild conditions (50‑fold faster than chloromethyl) yet stable enough to be dispensed by acoustic liquid handlers without decomposition [3]. This makes the compound suitable as a core scaffold for electrophilic fragment libraries designed to screen against cysteine proteases or kinases.

Process Scale-Up of Key Pharmaceutical Intermediates

The documented use of this compound in multi‑kilogram patent syntheses (e.g., WO2017/210471) and the availability of validated analytical methods from multiple vendors reduce the method‑development burden for process chemists. Procuring the 3‑bromomethyl isomer directly, rather than attempting to brominate the Boc‑protected toluidine in‑house, eliminates a low‑yielding radical bromination step that often generates difficult‑to‑remove dibromo side products.

Application
Selection Property
Validation Focus
Adenosine receptor lead optimization
Meta regiochemistry for defined target engagement
Binding affinity confirmation in GPCR assays
PROTAC linker conjugation
Orthogonal amine protection via Boc group
Deprotection efficiency and linker integrity
Electrophilic fragment library
Balanced electrophilicity for cysteine labeling
Reactivity screening and stability under library conditions
Process scale-up intermediate
Patent-validated synthetic route and QC data
Scalability and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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